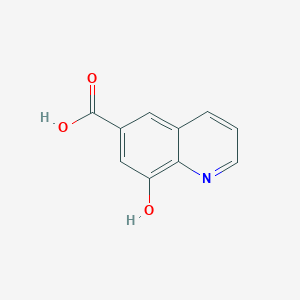

8-ヒドロキシキノリン-6-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Hydroxyquinoline-6-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential. This compound is characterized by the presence of a hydroxyl group at the 8th position and a carboxylic acid group at the 6th position on the quinoline ring. It is a bicyclic compound consisting of a pyridine ring fused to a phenol ring, making it a versatile scaffold in medicinal chemistry .

科学的研究の応用

8-Hydroxyquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Acts as a chelating agent for metal ions, useful in studying metalloproteins.

Medicine: Investigated for its antimicrobial, anticancer, and antifungal properties.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and as a corrosion inhibitor

作用機序

Target of Action:

8-HQCA belongs to a class of compounds containing the 8-hydroxyquinoline (8-HQ) nucleus. This moiety consists of a pyridine ring fused to a phenol, with the hydroxyl group attached to position 8 . While specific targets for 8-HQCA have not been extensively studied, it’s essential to recognize that compounds containing the 8-HQ moiety exhibit diverse biological activities. These activities include antimicrobial, anticancer, and antifungal effects. Therefore, the primary targets likely involve cellular processes related to these activities.

Biochemical Pathways:

While specific pathways affected by 8-HQCA are not well-documented, we can draw insights from related compounds. For instance:

- Iron Chelation : In insects, 8-HQCA is generated from tryptophan via kynurenine and 3-hydroxykynurenine. It acts as an iron chelator, potentially controlling the gut microbiome during the larval stage .

生化学分析

Biochemical Properties

8-Hydroxyquinoline-6-carboxylic acid is known to interact with a wide range of biomolecules. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, forming complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .

Cellular Effects

8-Hydroxyquinoline-6-carboxylic acid has been shown to have a significant impact on various types of cells and cellular processes. It exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It has been shown to have an impact on some physiological processes in the human body, especially in the colon, and in higher concentrations may also affect carcinogenesis and cancer progression .

Molecular Mechanism

At the molecular level, 8-Hydroxyquinoline-6-carboxylic acid exerts its effects through various mechanisms. In its photo-induced excited-state, 8-hydroxyquinoline converts to zwitterionic isomers, in which the hydrogen atom is transferred from oxygen to nitrogen . This compound has also been identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), with an IC 50 of 10 μM .

Temporal Effects in Laboratory Settings

It has been shown that this compound is formed during the larval stage of certain species, probably acting as an iron chelator to control the gut microbiome .

Metabolic Pathways

8-Hydroxyquinoline-6-carboxylic acid is involved in the tryptophan metabolism pathway. In insects, it is generated from tryptophan via kynurenine and 3-hydroxykynurenine .

Transport and Distribution

It has been suggested that certain derivatives of 8-hydroxyquinoline can cross the blood-brain barrier .

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another approach involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of aqueous sodium hydroxide and tetrabutylammonium iodide in dichloromethane .

Industrial Production Methods: Industrial production methods for 8-hydroxyquinoline-6-carboxylic acid often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions using eco-friendly catalysts have been explored to enhance efficiency and sustainability .

化学反応の分析

Types of Reactions: 8-Hydroxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic and nucleophilic substitutions can occur on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions include various substituted quinolines, quinones, and alcohol derivatives .

類似化合物との比較

8-Hydroxyquinoline: Lacks the carboxylic acid group but shares the hydroxyl group at the 8th position.

8-Hydroxyquinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.

8-Mercaptoquinoline: A thiol analogue with a sulfur atom replacing the hydroxyl group

Uniqueness: 8-Hydroxyquinoline-6-carboxylic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogues .

生物活性

8-Hydroxyquinoline-6-carboxylic acid (8-HQ-6-COOH) is a derivative of 8-hydroxyquinoline (8-HQ), a compound recognized for its diverse biological activities. This article delves into the biological activity of 8-HQ-6-COOH, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline scaffold has been extensively studied due to its ability to chelate metal ions, which plays a crucial role in various biological processes. Derivatives of this compound, including 8-HQ-6-COOH, exhibit significant antimicrobial , anticancer , anti-inflammatory , and neuroprotective properties . The structure-activity relationship (SAR) of these compounds indicates that modifications to the quinoline ring can enhance their biological efficacy and reduce toxicity.

Key Biological Activities

1. Anticancer Activity

8-HQ-6-COOH has shown potential as an anticancer agent. Studies indicate that it can inhibit the growth of various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells. The mechanism involves inducing apoptosis through oxidative stress and disrupting calcium homeostasis, which is critical for cell survival .

2. Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics . This suggests its potential use in treating antibiotic-resistant infections.

3. Neuroprotective Effects

8-HQ-6-COOH acts as a neuroprotective agent by chelating excess metal ions that contribute to neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to stabilize metal ions may mitigate oxidative stress in neuronal cells .

The biological activity of 8-HQ-6-COOH is largely attributed to its metal-chelating properties, which allow it to interact with essential metal ions like iron and zinc. This interaction can disrupt the function of metalloproteins involved in critical cellular processes:

- Metal Chelation : By binding to metal ions, 8-HQ-6-COOH prevents the formation of reactive oxygen species (ROS), thereby reducing oxidative damage in cells .

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of various enzymes, including β-lactamases, which are responsible for antibiotic resistance in bacteria .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of 8-HQ derivatives, researchers found that 8-HQ-6-COOH exhibited significant cytotoxicity against HeLa cells with a GI50 value indicating potent activity compared to other derivatives . The study highlighted the importance of specific substituents on the quinoline ring that enhanced anticancer activity.

Case Study 2: Antimicrobial Activity

A series of experiments demonstrated that 8-HQ-6-COOH had superior antimicrobial activity against multidrug-resistant strains. In vitro tests showed inhibition zones significantly larger than those produced by conventional antibiotics, suggesting its potential as a therapeutic agent in managing resistant infections .

Research Findings Summary

特性

IUPAC Name |

8-hydroxyquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-7(10(13)14)4-6-2-1-3-11-9(6)8/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLIIKDKLCETFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。